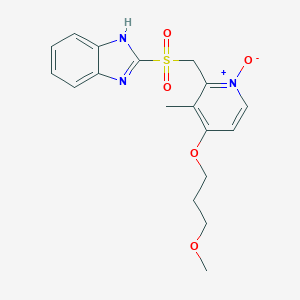

Rebeprazole sulfone N-oxide

説明

Rabeprazole sodium, the parent compound of Rabeprazole sulfone N-oxide, is a proton pump inhibitor used in the treatment of gastric acid-related diseases. During its synthesis, Rabeprazole sulfone N-oxide is identified as one of the impurities or metabolites, alongside others such as Rabeprazole-N-oxide and Rabeprazole sulfide (G. Reddy et al., 2008).

Synthesis Analysis

The synthesis of Rabeprazole and its derivatives, including Rabeprazole sulfone N-oxide, involves complex chemical processes. For instance, the oxidation of Rabeprazole sulfide is a key step in producing Rabeprazole, and its efficiency can be significantly improved through continuous processing in a microreactor, highlighting advancements in synthesis techniques (Z. Duan et al., 2021).

Molecular Structure Analysis

The intramolecular nonbonded S...N interaction plays a crucial role in the reactivity and stability of Rabeprazole and its derivatives. This interaction can lead to the formation of a 4-membered quasi-ring, influencing the compound's chemical behavior (K. Hayashi et al., 2008).

Chemical Reactions and Properties

Rabeprazole sulfone N-oxide, like its parent compound, is involved in various chemical reactions. These reactions are crucial for the modification and synthesis of new derivatives with potential pharmaceutical applications. Transition metals have been applied in the sulfoxidation reactions of sulfides to sulfoxides, a method that could be relevant for modifying Rabeprazole sulfone N-oxide (Q. Pu et al., 2020).

科学的研究の応用

Application in Chemical Engineering

- Field : Chemical Engineering

- Application Summary : Rabeprazole sulfide’s oxidation is a key step in the synthesis of Rabeprazole, a drug for the treatment of stomach acid-related disorders . The current production process adopts a one-pot batch process, which has low reaction efficiency and poor stability .

- Methods of Application : A continuous process can greatly improve the production efficiency and solve the above problems . Therefore, the reaction parameters of Rabeprazole in a microreactor were explored through laboratory experiments to explore the possibility of continuous production of Rabeprazole . Rabeprazole sodium was synthesized by using Rabeprazole thioether as a raw material and sodium hypochlorite solution as the oxidant . Oxidation, quenching, acid-base regulation, and extraction were completed continuously in the microreactor .

- . Thus, the microreactor can effectively improve the oxidation synthesis efficiency of Rabeprazole .

Application in Clinical Endocrinology and Metabolism

- Field : Clinical Endocrinology and Metabolism

- Application Summary : Rabeprazole is a proton pump inhibitor (PPI) used to treat conditions requiring a reduction of gastric acid secretion, such as erosive or ulcerative gastroesophageal reflux disease, nonerosive reflux disease, duodenal and gastric ulcers, and other pathological hypersecretory conditions, including Zollinger-Ellison syndrome .

- Methods of Application : Rabeprazole is administered orally. It is a rapid and potent inhibitor of H+, K±ATPase . It has many advantages over other currently available proton pump inhibitors in terms of chemical activation rate, onset of action, degree of inhibition of gastric acid secretion, metabolism, and gastric mucus and mucin production .

- Results : Rabeprazole has shown to be effective in treating conditions requiring a reduction of gastric acid secretion .

Application in Gastroenterology

- Field : Gastroenterology

- Application Summary : Rabeprazole is used for the short-term treatment and symptomatic relief of erosive or ulcerative gastroesophageal reflux disease (GERD) .

- Methods of Application : The usual adult dose for GERD is 20 mg orally once a day. If symptoms do not resolve after 4 weeks of therapy, an additional course of treatment may be considered .

- Results : Rabeprazole has shown to be effective in treating GERD .

Application in Infectious Disease

- Field : Infectious Disease

- Application Summary : Rabeprazole is used in combination with other medications for the treatment and eradication of Helicobacter pylori infection .

- Methods of Application : The usual adult dose for H. pylori infection is 20 mg orally 2 times a day, taken concomitantly with amoxicillin and clarithromycin .

- Results : Eradication of H. pylori has been shown to decrease the risk of duodenal ulcer recurrence .

Application in Organic Chemistry

- Field : Organic Chemistry

- Application Summary : Rabeprazole sulfone N-oxide can be used in the selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides .

- Methods of Application : A practical and mild method for the switchable synthesis of sulfoxides or sulfones via selective oxidation of sulfides using cheap N-fluorobenzenesulfonimide (NFSI) as the oxidant has been developed . These highly chemoselective transformations were simply achieved by varying the NFSI loading with H2O as the green solvent and oxygen source without any additives .

- Results : The good functional group tolerance makes the strategy valuable .

Application in Gastroenterology

- Field : Gastroenterology

- Application Summary : Rabeprazole is used for the treatment of Reflux Esophagitis Patients Refractory to Standard Once-Daily Administration of PPI .

- Methods of Application : The study aimed to assess the efficacy and safety of 8-week therapy with rabeprazole sodium at 20 mg twice daily or 10 mg twice daily as compared with rabeprazole at 20 mg once daily in patients with Reflux Esophagitis refractory to the standard PPI regimen .

- Results : Regimens of rabeprazole at 20 and 10 mg twice daily for 8 weeks were more effective than 20 mg once daily with regard to endoscopically confirmed healing and symptom resolution of Reflux Esophagitis refractory to a standard PPI regimen .

Safety And Hazards

特性

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-13-16(21(22)9-8-17(13)26-11-5-10-25-2)12-27(23,24)18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBHTBNDQGWAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582522 | |

| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rebeprazole sulfone N-oxide | |

CAS RN |

924663-37-6 | |

| Record name | Rabeprazole sulfone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924663376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABEPRAZOLE SULFONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YB1T296OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

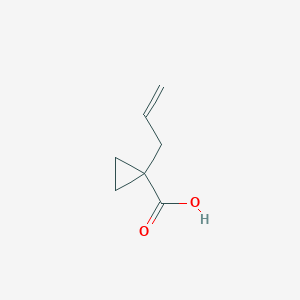

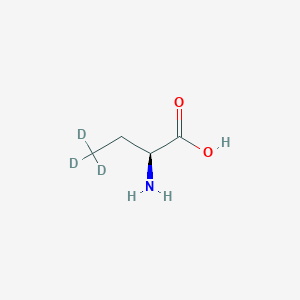

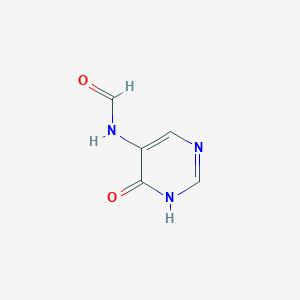

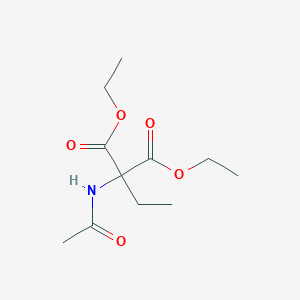

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

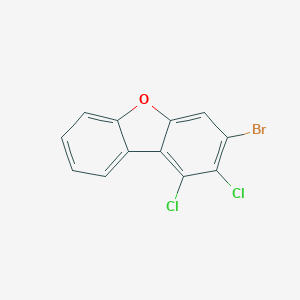

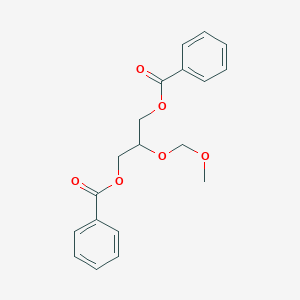

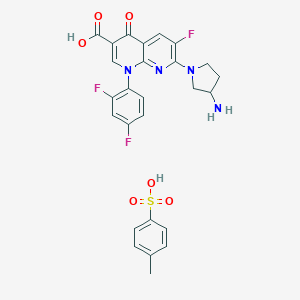

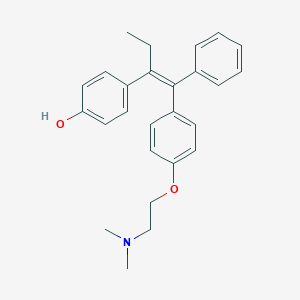

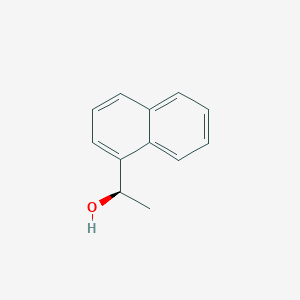

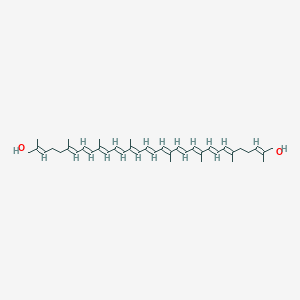

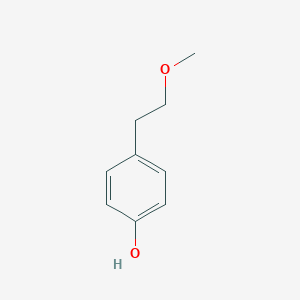

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)